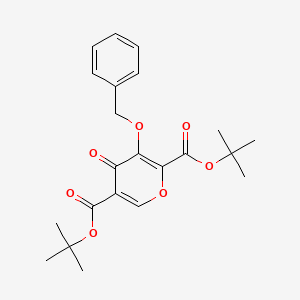

Di-tert-butyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate

Description

Properties

Molecular Formula |

C22H26O7 |

|---|---|

Molecular Weight |

402.4 g/mol |

IUPAC Name |

ditert-butyl 4-oxo-3-phenylmethoxypyran-2,5-dicarboxylate |

InChI |

InChI=1S/C22H26O7/c1-21(2,3)28-19(24)15-13-27-18(20(25)29-22(4,5)6)17(16(15)23)26-12-14-10-8-7-9-11-14/h7-11,13H,12H2,1-6H3 |

InChI Key |

YVSZXDATJKHWTR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=COC(=C(C1=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Sodium tert-Butoxide-Mediated Synthesis

Sodium tert-butoxide is widely employed to deprotonate β-ketoester intermediates, enabling nucleophilic attack on dimethyl oxalate. In one protocol, Compound 1C (0.50 g, 1.80 mmol) reacted with dimethyl oxalate (639 mg, 5.41 mmol) in dimethylimidazolidinone (DMI) at 25–30°C for 7 hours, followed by acid quenching and column chromatography, yielding 85% of the target compound. The tert-butoxide base ensures efficient enolate formation, while DMI stabilizes intermediates through polar aprotic interactions.

Table 1: Sodium tert-Butoxide Conditions

| Parameter | Value |

|---|---|

| Base | Sodium tert-butoxide |

| Solvent | DMI |

| Temperature | 25–30°C |

| Time | 7 hours |

| Yield | 85% |

High-Temperature Reflux with Sodium t-Butanolate

A reflux-based method using sodium t-butanolate in toluene at 105°C for 6 hours achieved a 90% yield. Here, methyl 4-benzyloxy-2-((dimethylamino)methylene)-3-acetoacetate and dimethyl oxalate underwent cyclization, with the strong base driving rapid enolate formation. The extended reflux time ensured complete conversion, though prolonged heating risks decomposition of heat-sensitive intermediates.

Acid-Catalyzed Approaches

Acetic Acid-Promoted Condensation

In a milder approach, acetic acid (0.023 mL, 0.4 mmol) catalyzed the reaction between Compound 1D (318.3 mg, 1.0 mmol) and tert-butylcarbazate in toluene at 65°C for 5 hours, yielding 72.9% after column chromatography. The weak acid likely protonates the oxalate carbonyl, enhancing electrophilicity for nucleophilic attack by the β-ketoester enol.

Table 2: Acetic Acid Conditions

| Parameter | Value |

|---|---|

| Catalyst | Acetic acid |

| Solvent | Toluene |

| Temperature | 65°C |

| Time | 5 hours |

| Yield | 72.9% |

Solvent and Temperature Optimization

Toluene as Reaction Medium

Toluene is the predominant solvent across methods due to its high boiling point (110°C) and inertness. For example, stirring Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate (488 mg, 1.53 mmol) with 43C (500 mg, 1.53 mmol) in toluene at 110°C for 1 hour yielded 667 mg of product after chromatography. Elevated temperatures in toluene accelerate reaction kinetics without solvent decomposition.

Role of Polar Aprotic Solvents

DMI, a polar aprotic solvent, improved yields in sodium tert-butoxide-mediated reactions by stabilizing charged intermediates. This contrasts with toluene’s non-polar environment, which may require higher temperatures for comparable efficiency.

Purification and Characterization

Silica Gel Chromatography

All protocols utilized silica gel chromatography with gradients of hexane-ethyl acetate or chloroform-methanol. For instance, eluting with hexane:ethyl acetate (2:1 to 1:1) resolved the product from unreacted starting materials and by-products.

Spectroscopic Validation

1H-NMR confirmed structural integrity: key signals included tert-butyl singlets (δ 1.28–1.42 ppm), benzyloxy protons (δ 5.11–5.34 ppm), and aromatic resonances (δ 7.30–7.49 ppm). Mass spectrometry further validated molecular ions (e.g., m/z=627 [M+H]+).

Comparative Analysis of Methodologies

Table 3: Method Comparison

| Method | Yield | Time | Temperature | Base/Catalyst |

|---|---|---|---|---|

| Sodium tert-butoxide | 85% | 7 h | 25–30°C | Sodium tert-butoxide |

| Sodium t-butanolate | 90% | 6 h | 105°C | Sodium t-butanolate |

| Acetic acid | 72.9% | 5 h | 65°C | Acetic acid |

The sodium t-butanolate method offers the highest yield (90%) but requires stringent temperature control. Acetic acid conditions, though lower-yielding, are preferable for acid-sensitive substrates.

Mechanistic Insights

The reaction proceeds via enolate formation from the β-ketoester, followed by nucleophilic attack on dimethyl oxalate. Subsequent cyclization and elimination generate the 4H-pyran core. Tert-butyl esters remain intact under basic conditions, while benzyloxy groups provide orthogonal protection for downstream functionalization .

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like di-tert-butyl peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group.

Common Reagents and Conditions

Oxidation: Di-tert-butyl peroxide is commonly used as an oxidant.

Reduction: Lithium aluminum hydride is a typical reducing agent.

Substitution: Nucleophilic reagents like sodium methoxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Pharmaceutical Intermediates

Di-tert-butyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that can lead to the development of new therapeutic agents. The compound's ability to undergo various chemical reactions makes it a versatile building block in drug synthesis.

Antioxidant Activity

Research indicates that compounds related to this compound exhibit antioxidant properties. These properties are crucial in developing drugs aimed at combating oxidative stress-related diseases, such as cancer and neurodegenerative disorders. Studies have shown that derivatives can scavenge free radicals effectively, which is essential for therapeutic applications .

Anti-inflammatory Potential

There is emerging evidence suggesting that derivatives of this compound may possess anti-inflammatory properties. Such characteristics are vital for developing treatments for chronic inflammatory diseases. The ability to inhibit pro-inflammatory cytokines could lead to novel anti-inflammatory drugs .

Synthetic Routes

This compound can be synthesized through various methods involving different reagents and conditions. For instance, one common synthetic route involves the reaction of benzyloxy compounds with dicarboxylic acids under specific catalytic conditions, often yielding high purity and yield .

Functionalization

The compound serves as a precursor for further functionalization, allowing chemists to explore a wide range of derivatives with potentially enhanced biological activities or improved pharmacokinetic profiles. This flexibility is particularly valuable in drug design and development processes .

Case Study 1: Synthesis and Characterization

A study demonstrated the synthesis of this compound using tert-butoxide as a catalyst. The resulting compound was characterized using NMR spectroscopy and mass spectrometry, confirming its structure and purity . The yield achieved was approximately 90%, indicating the efficiency of the synthetic method employed.

Case Study 2: Biological Evaluation

In another study focusing on the biological evaluation of this compound, researchers assessed its antioxidant capacity using DPPH radical scavenging assays. The results indicated a significant scavenging ability comparable to known antioxidants, highlighting its potential application in formulating antioxidant-rich dietary supplements or pharmaceuticals .

Mechanism of Action

The mechanism of action of Di-tert-butyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate involves its interaction with various molecular targets. The compound can undergo homolytic cleavage of its peroxy bond, generating free radicals that can initiate further chemical reactions . These radicals can interact with molecular targets, leading to various downstream effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate , providing insights into reactivity, stability, and applications:

Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate (CAS 1246616-66-9)

- Structure : Features methyl ester groups at positions 2 and 5, a benzyloxy group at position 3, and a ketone at position 3.

- Applications : Serves as Dolutegravir Intermediate 1 , highlighting its role in antiviral drug synthesis .

- Commercial Availability : Available in 5g quantities with 97% purity, indicating industrial scalability .

(R)-5-((S)-1,2-Dihydroxyethyl)-4-ethoxy-3-hydroxyfuran-2(5H)-one (CAS 86404-04-8)

- Similarity Score : 0.60 (structural motifs: oxygenated heterocycles, ester groups) .

- Key Differences: Contains a furanone core instead of a pyran ring, with ethoxy and dihydroxyethyl substituents.

- Reactivity : The hydroxyl and ethoxy groups may enhance solubility in polar solvents compared to benzyloxy-substituted pyrans.

Sodium 3-acetyl-6-methyl-2,4-dioxo-3,4-dihydro-2H-pyran-3-ide (CAS 4418-26-2)

Data Table: Comparative Analysis of Pyran Derivatives

Research Findings and Implications

- Benzyloxy Substitution : The benzyloxy group in CAS 1246616-66-9 provides a protective moiety for hydroxyl groups during synthesis, a strategy likely applicable to the tert-butyl variant .

- Synthetic Scalability : The commercial availability of the dimethyl ester (97% purity, 5g stock) suggests established synthetic routes, which could be adapted for tert-butyl analogs .

Biological Activity

Di-tert-butyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate (CAS Number: 1332856-34-4) is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C22H26O7

- Molecular Weight : 402.44 g/mol

- Purity : Typically ≥95%

This compound is primarily studied for its role in various biochemical pathways. The compound's structure allows it to participate in significant reactions such as the Suzuki–Miyaura cross-coupling reaction, which is crucial for forming carbon-carbon bonds in organic synthesis.

Target Interactions

The compound interacts with biological targets through oxidative addition and transmetalation processes. These interactions can influence various cellular pathways, potentially leading to therapeutic effects.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. In vitro tests have shown promising results against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from similar structures have demonstrated minimum inhibitory concentrations (MIC) as low as 50 µg/ml against certain bacterial strains .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Research involving derivatives of pyran compounds has indicated that they can induce apoptosis in cancer cells through the activation of intrinsic and extrinsic apoptotic pathways . Studies on structurally related compounds have identified significant cytotoxic effects against human tumor cell lines, particularly in renal and breast cancer models.

Case Studies

-

Antimicrobial Evaluation :

A study conducted on derivatives of this compound showed effective antimicrobial activity against Mycobacterium tuberculosis and various human tumor cell lines. The results indicated that modifications to the pyran structure could enhance efficacy against resistant strains . -

Cytotoxicity Assays :

In a cytotoxicity assessment involving human dopaminergic neuronal precursor cells, several derivatives were tested for their ability to protect against neurotoxic agents like 6-hydroxydopamine (6-OHDA). Compounds with similar structural motifs demonstrated neuroprotective effects without significant toxicity, highlighting the potential for therapeutic applications in neurodegenerative diseases .

Data Summary Table

Q & A

Basic Research Question

- NMR Spectroscopy : and NMR identify the benzyloxy (δ ~4.8 ppm for CH), tert-butyl (δ ~1.4 ppm for C(CH)), and pyran carbonyl (δ ~170–180 ppm) groups.

- IR Spectroscopy : Strong absorptions at ~1740 cm (ester C=O) and ~1650 cm (pyran-4-one C=O) confirm functional groups.

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (CHO, exact mass 456.18 g/mol) .

What role do the tert-butyl and benzyloxy groups play in the stability and reactivity during subsequent reactions?

Advanced Research Question

- tert-Butyl Groups : These bulky esters protect carboxylate functionalities from nucleophilic attack, enhancing stability under basic or acidic conditions. They also improve solubility in non-polar solvents, facilitating purification .

- Benzyloxy Group : Acts as a temporary protecting group for hydroxyl moieties, which can be selectively removed via hydrogenolysis (e.g., Pd/C, H) without affecting tert-butyl esters .

How should researchers address discrepancies in reported reaction conditions or yields for this compound?

Advanced Research Question

Discrepancies often arise from variations in solvent polarity, temperature, or catalyst loading. For example, using toluene instead of DMF in cyclization steps reduces side reactions and improves yield . Systematic DOE (Design of Experiments) can identify critical parameters. Contradictory spectral data may stem from residual solvents or tautomeric forms; repeating analyses under anhydrous conditions or variable-temperature NMR can resolve ambiguities .

What are the primary applications of this compound in pharmaceutical research?

Basic Research Question

This compound is a key intermediate in synthesizing HIV integrase inhibitors like Dolutegravir. Its pyran-4-one core serves as a scaffold for introducing pharmacophoric groups, while the tert-butyl esters enable controlled deprotection during late-stage functionalization .

What strategies are effective for resolving racemization or stereochemical instability in derivatives of this compound?

Advanced Research Question

Racemization can occur during ester hydrolysis or benzyl deprotection. Using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (lipases) preserves stereochemistry. Low-temperature reaction conditions (−20°C to 0°C) and non-nucleophilic bases (e.g., DBU) minimize epimerization .

How does the electronic nature of the pyran-4-one core influence its reactivity in cross-coupling reactions?

Advanced Research Question

The electron-deficient pyran-4-one core facilitates nucleophilic aromatic substitution (e.g., with amines or thiols) at the 2- and 5-positions. However, steric hindrance from tert-butyl groups may slow reactivity. Computational studies (DFT) can predict reactive sites, guiding functionalization strategies .

What safety precautions are critical when handling this compound in the laboratory?

Basic Research Question

While specific hazard data is limited, standard precautions include:

- Using PPE (gloves, goggles) to avoid skin/eye contact.

- Ensuring ventilation to prevent inhalation of dust or vapors.

- Storing in sealed containers away from ignition sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.